(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
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Overview
Description
(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity . They have also been identified as tyrosine kinase inhibitors . These targets play crucial roles in cellular signaling pathways, affecting various biological processes.
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This can result in changes in cellular signaling pathways, leading to various downstream effects.
Biochemical Pathways
Given its potential role as a c-amp phosphodiesterase inhibitor and tyrosine kinase inhibitor, it may impact pathways related to cellular signaling, cell growth, and proliferation .
Result of Action
Based on its potential inhibitory effects on c-amp phosphodiesterase and tyrosine kinase, it may lead to alterations in cellular signaling, potentially affecting cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone to form the pyrazolo[1,5-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(4-chlorophenyl)-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Uniqueness
(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core.
Properties
IUPAC Name |
(4-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZAJQXXGKWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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